3H,4H,9H-pyrido[3,4-b]indole hydrochloride
Description
3H,4H,9H-Pyrido[3,4-b]indole hydrochloride is a heterocyclic aromatic amine (HAA) characterized by a tricyclic structure comprising a pyridine ring fused to an indole moiety. This compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents such as methanol or dimethyl sulfoxide (DMSO) when heated .
Key physicochemical properties:
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C11H10N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,7,13H,5-6H2;1H |
InChI Key |
CQAITBGPYXWPHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4H,9H-pyrido[3,4-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the β-carboline structure . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
3H,4H,9H-pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
3H,4H,9H-pyrido[3,4-b]indole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3H,4H,9H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. It is known to intercalate with DNA, inhibiting the activity of certain enzymes and affecting gene expression . Additionally, it can modulate the activity of neurotransmitter receptors and enzymes involved in oxidative stress responses .
Comparison with Similar Compounds
Structural Analogs and Substitutions
The core pyridoindole structure allows for diverse substitutions, leading to variations in pharmacological and toxicological profiles. Below is a comparative analysis with key analogs:
Pharmacological and Toxicological Profiles
- Mutagenicity and Carcinogenicity: The parent compound and its analogs form DNA adducts via guanine binding, a mechanism linked to carcinogenesis . 3-Methylharman induces liver cancer in rodents at doses as low as 0.01% in diet . 9-(4’-Hydroxyaminophenyl) derivative shows higher mutagenic potency due to its N-hydroxy group, which facilitates DNA interaction .
- Neuroactivity: Harman and Norharman act as ligands for imidazoline I2 receptors, modulating neurotransmitter release . Methylation at N1 (Harman) enhances receptor binding compared to the non-methylated parent compound .
- Role in Disease: Urinary levels of Harman and Norharman correlate with kidney stone risk in humans, likely due to oxidative stress pathways .
Biological Activity
3H,4H,9H-Pyrido[3,4-b]indole hydrochloride is a compound belonging to the beta-carboline family, known for its diverse biological activities. This article reviews its biological properties, including anticancer, neuroprotective, and antimicrobial effects, supported by various studies and data.
- Molecular Formula : C11H8N2·HCl
- Appearance : Off-white solid
- Toxicity : Exhibits cytotoxic effects on certain cell lines and has been noted for potential nervous system effects .
Anticancer Activity
Research indicates that 3H,4H-pyrido[3,4-b]indole hydrochloride has significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of pyrido[3,4-b]indoles exhibited IC50 values as low as 80 nM against breast cancer cells and 130 nM against colon cancer cells . The mechanism involves selective G2/M phase cell cycle arrest and interactions with key proteins such as MDM2.
| Cancer Type | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 80 | G2/M phase arrest |
| Colon Cancer | 130 | Inhibition of MDM2 |
| Melanoma | 130 | Induction of apoptosis |
| Pancreatic Cancer | 200 | Selective targeting of cancer cell pathways |
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. It is believed to exert protective effects on neuronal cells by modulating oxidative stress and inflammation .
Antimicrobial Activity
3H,4H-pyrido[3,4-b]indole hydrochloride has shown promising antimicrobial properties. Studies have evaluated its efficacy against various pathogens, revealing significant activity against both bacterial and fungal strains. For instance, it has been effective against common plant pathogens in agricultural settings .
Case Studies
- Elevated Brain Harmane in Essential Tremor Patients : A study indicated that elevated levels of harmane (1-methyl-9H-pyrido[3,4-b]indole) were found in patients with essential tremor compared to controls. This suggests a potential link between this compound and neurological disorders .
- Fungicidal Activities of β-Carboline Derivatives : A series of β-carboline derivatives were synthesized and tested for fungicidal activity. Notably, some derivatives exhibited higher activity than others based on specific substituents .
The biological activities of 3H,4H-pyrido[3,4-b]indole hydrochloride can be attributed to several mechanisms:
- Aryl Hydrocarbon Receptor (AHR) Activation : It activates AHR pathways leading to increased expression of cytochrome P450 enzymes involved in drug metabolism .
- Cytotoxicity through Reactive Oxygen Species (ROS) : The compound induces ROS production in cancer cells, leading to apoptosis .
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, contributing to its neuroprotective effects.
Q & A
Q. Basic Research Focus
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid prolonged exposure to oxygen or moisture .
- Handling : Use fume hoods, nitrile gloves, and PPE. The compound may release toxic fumes (e.g., HCl) upon decomposition .
- Disposal : Neutralize with sodium bicarbonate before incineration, adhering to EPA guidelines .
How can synthetic routes be optimized to improve the yield of this compound?
Q. Advanced Research Focus
- Catalyst screening : Test Pd(II)/Pd(0) systems with bulky phosphine ligands to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time by 50% .
- Post-synthetic modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridine ring to stabilize intermediates .
What mechanisms underlie the reported anticancer activity of 3H,4H,9H-pyrido[3,4-b]indole derivatives?
Q. Advanced Research Focus
- Enzyme inhibition : The compound inhibits aryl hydrocarbon hydroxylase (AHH), disrupting xenobiotic metabolism and inducing apoptosis in cancer cells .
- Structural analogs : Modifications at the indole N-H position enhance DNA intercalation, as shown in IC₅₀ values <10 µM against HeLa cells .
Methodological Insight : Use fluorescence-based assays (e.g., ethidium bromide displacement) to quantify DNA-binding affinity .
How should researchers resolve contradictions in reported biological activities of 3H,4H,9H-pyrido[3,4-b]indole derivatives?
Q. Advanced Research Focus
- Purity verification : Contradictions may arise from impurities (>5% byproducts). Reanalyze batches via HPLC-MS and compare with reference standards .
- Model systems : Discrepancies in IC₅₀ values (e.g., murine vs. human cell lines) require cross-validation using isogenic models .
- Crystallographic data : Confirm stereochemical consistency with deposited structures (e.g., CCDC entries) to rule out conformational artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
